

## Application Notes and Protocols: p-Tolyl Octanoate in Organic Synthesis

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Compound of Interest		
Compound Name:	p-Tolyl octanoate	
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# For Researchers, Scientists, and Drug Development Professionals Introduction

**p-Tolyl octanoate**, also known as p-cresyl octanoate, is an ester with the chemical formula C15H22O2. It is primarily recognized for its applications in the flavor and fragrance industry, valued for its unique aromatic profile. While direct applications in drug development are not documented, its synthesis and the biological activities of its constituent moieties, particularly p-cresol, are of interest to organic chemists and drug development professionals. This document provides detailed application notes on the synthesis of **p-tolyl octanoate** and discusses the biological context of its precursor, p-cresol, which has known interactions with cellular signaling pathways.

## **Applications in Organic Synthesis**

The primary application of **p-tolyl octanoate** in organic synthesis is its preparation as a target molecule, often for use as a fragrance or flavoring agent. The synthesis of this ester can be achieved through several standard esterification methods. The choice of method depends on factors such as the availability of starting materials, desired yield, and scalability.

### **Synthetic Approaches**

Three common methods for the synthesis of **p-tolyl octanoate** are:



- Fischer-Speier Esterification: A classic acid-catalyzed reaction between p-cresol and octanoic acid.
- Acylation with Octanoyl Chloride: A more reactive approach involving the reaction of p-cresol with octanoyl chloride.
- Steglich Esterification: A mild method suitable for sensitive substrates, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

The following sections provide detailed protocols for these synthetic routes.

### **Quantitative Data Summary**

While specific yield data for the synthesis of **p-tolyl octanoate** is not extensively published, the following table summarizes typical yields and reaction conditions for similar phenolic ester syntheses, which can be used as a benchmark.

Method	Reactant s	Catalyst/ Reagent	Solvent	Temperat ure (°C)	Time (h)	Typical Yield (%)
Fischer- Speier Esterificati on	p-Cresol, Stearic Acid	Acid- activated bentonite	o-Xylene	Reflux	6	96[1]
Acylation with Acyl Chloride	Phenol, Acyl Chloride	Triflic acid in Acetonitrile	Acetonitrile	Room Temp	1	High (not quantified)
Steglich Esterificati on	Phenol, Carboxylic Acid	DCC, DMAP	Dichlorome thane	0 to Room Temp	3	92[2]

## **Experimental Protocols**

Protocol 1: Synthesis of p-Tolyl Octanoate via Fischer-Speier Esterification

## Methodological & Application





This protocol describes the acid-catalyzed esterification of p-cresol with octanoic acid.
Materials:
• p-Cresol
Octanoic acid
• Concentrated sulfuric acid (H <sub>2</sub> SO <sub>4</sub> ) or p-toluenesulfonic acid (p-TsOH)
• Toluene
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
• Anhydrous magnesium sulfate (MgSO <sub>4</sub> ) or sodium sulfate (Na <sub>2</sub> SO <sub>4</sub> )
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Equipment:
Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Heating mantle with magnetic stirrer
<ul><li>Heating mantle with magnetic stirrer</li><li>Separatory funnel</li></ul>
Separatory funnel
<ul><li>Separatory funnel</li><li>Rotary evaporator</li></ul>

Procedure:



- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-cresol (1.0 eq), octanoic acid (1.2 eq), and toluene.
- Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).
- Heat the mixture to reflux and collect the water generated in the Dean-Stark trap to drive the reaction to completion.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Protocol 2: Synthesis of p-Tolyl Octanoate via Acylation with Octanoyl Chloride

This method utilizes the more reactive octanoyl chloride for the acylation of p-cresol.

#### Materials:

- p-Cresol
- Octanoyl chloride
- Pyridine or triethylamine (as a base)
- · Dichloromethane (DCM) or other suitable aprotic solvent
- 1 M Hydrochloric acid (HCl)



- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Equipment:

- Round-bottom flask
- Magnetic stirrer
- · Dropping funnel
- · Ice bath
- Standard glassware for work-up and purification

#### Procedure:

- Dissolve p-cresol (1.0 eq) and pyridine (1.2 eq) in dichloromethane in a round-bottom flask cooled in an ice bath.
- Add octanoyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo.
- Purify the residue by column chromatography.

## Protocol 3: Synthesis of p-Tolyl Octanoate via Steglich Esterification

This protocol is a mild method for esterification using DCC and DMAP.[3][4][5][6][7][8]



#### Materials:

- p-Cresol
- Octanoic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Hexane

#### Equipment:

- · Round-bottom flask
- Magnetic stirrer
- Ice bath
- Filtration apparatus

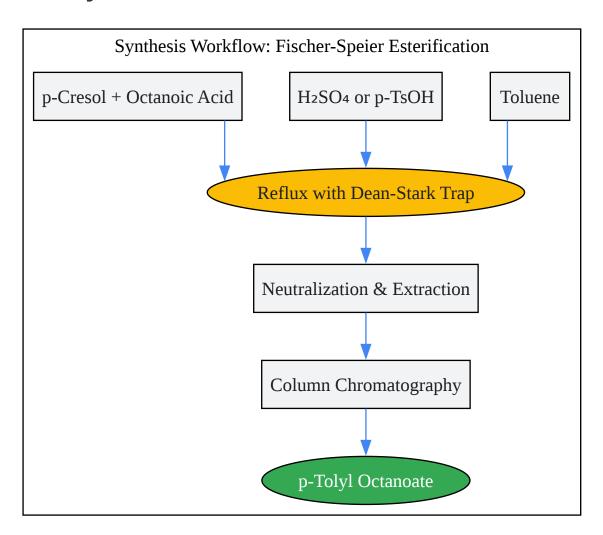
#### Procedure:

- In a round-bottom flask, dissolve octanoic acid (1.0 eq), p-cresol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
- Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in dichloromethane dropwise.
- Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-6 hours.
- · Monitor the reaction by TLC.
- Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.



- · Combine the filtrates and concentrate under reduced pressure.
- The crude product can be purified by column chromatography.

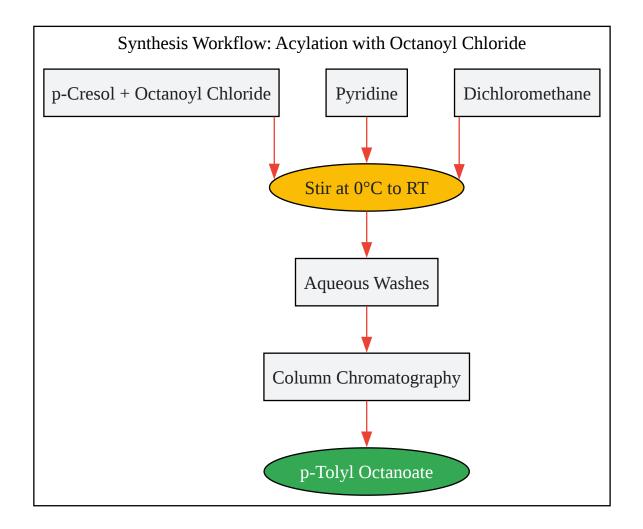
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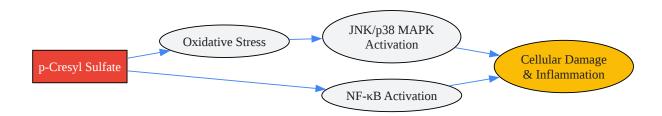


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Caption: Workflow for Fischer-Speier Esterification.







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